molecular formula C12H19NO5 B14013627 Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate

Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate

Cat. No.: B14013627
M. Wt: 257.28 g/mol
InChI Key: WWCZIBXOWJAKLP-IUCAKERBSA-N
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Description

Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate is a synthetic organic compound that features a cyclopentanecarboxylate core with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate typically involves the following steps:

    Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc-protected amino group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical pathways. The cyclopentanecarboxylate core provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclobutanecarboxylate: This compound has a similar structure but with a cyclobutane ring instead of a cyclopentane ring.

    trans-2-[(tert-butoxycarbonylamino)methyl]cyclopropanecarboxylic acid: This compound features a cyclopropane ring and a carboxylic acid group.

Uniqueness

Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate is unique due to its specific ring structure and the presence of both a Boc-protected amino group and a methyl ester

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-9-6-7(14)5-8(9)10(15)17-4/h8-9H,5-6H2,1-4H3,(H,13,16)/t8-,9-/m0/s1

InChI Key

WWCZIBXOWJAKLP-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)C[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)CC1C(=O)OC

Origin of Product

United States

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